8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-[4-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)21-12-6-8-13(9-7-12)22(19,20)18-10-2-1-3-11(18)5-4-10/h1-2,6-11H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVCBWNXBWNYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo group: This step involves the functionalization of the bicyclic ring with an azabicyclo group, often through nucleophilic substitution reactions.
Attachment of the trifluoromethoxybenzenesulfonyl group: This is usually done via sulfonylation reactions, where the trifluoromethoxybenzenesulfonyl chloride reacts with the azabicyclo compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azabicyclo compounds.
Scientific Research Applications
The compound is known for its potential biological activities, particularly in the following areas:
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in neurotransmission and inflammation pathways.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : The compound shows promise in reducing pro-inflammatory cytokine production.
Pharmacological Research
The compound is being studied for its potential use in treating various diseases, including neurodegenerative disorders and inflammatory conditions. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting conditions like Alzheimer's disease.
Neuroprotective Studies
Research has demonstrated that derivatives of this compound can enhance cell viability in neuronal cultures exposed to oxidative stress, a key factor in neurodegeneration.
| Study Reference | Findings |
|---|---|
| Varadaraju et al. (2020) | Significant improvement in cell viability with treatment using similar compounds compared to control groups. |
Anti-inflammatory Mechanisms
Investigations into the anti-inflammatory properties of the compound have shown that it can significantly lower levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide.
| Study Reference | Findings |
|---|---|
| Recent Investigation (2023) | Marked decrease in pro-inflammatory cytokines with treatment using sulfonyl-containing compounds. |
Summary of Biological Activities
The following table summarizes the observed biological activities associated with the compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Increased acetylcholine levels | Varadaraju et al. |
| Neuroprotection | Protection against oxidative stress | Varadaraju et al. |
| Anti-inflammatory | Reduced cytokine production | Recent Investigation |
Mechanism of Action
The mechanism of action of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Data Tables
Table 1. Substituent Effects on Key Properties
Biological Activity
The compound 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule characterized by its unique bicyclic structure and the presence of functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₃N₁O₄S
- IUPAC Name : this compound
This compound features a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and inhibitor of specific enzymes.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing sulfonyl groups have shown promising results against various cancer cell lines:
These findings suggest that the incorporation of the trifluoromethoxy and benzenesulfonyl groups may enhance the cytotoxic effects against specific cancer types.
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease processes:
- Cyclooxygenase (COX) : Compounds with similar trifluoromethoxy substitutions have demonstrated moderate inhibition of COX-2, an enzyme involved in inflammatory processes .
- Cholinesterases : Some derivatives exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment .
The biological activity of this compound is likely mediated through several mechanisms:
- Hydrogen Bonding : The trifluoromethoxy group can engage in hydrogen bonding with amino acid residues in target proteins, enhancing binding affinity and specificity.
- Electrophilic Interactions : The sulfonyl group may participate in electrophilic interactions that modulate enzyme activity or receptor binding.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds to elucidate structure-activity relationships (SAR). For example, a series of urea derivatives with sulfonyl groups were synthesized and tested for antibacterial and anticancer activities, revealing that modifications to the sulfonyl moiety significantly influenced their efficacy .
Q & A
Q. Conflicting bioactivity data for STAT3 inhibitors: Are assay conditions or cell lines the primary factor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
